molecular formula C17H20N4O5S B2965035 N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1207008-84-1

N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2965035
CAS RN: 1207008-84-1
M. Wt: 392.43
InChI Key: OSKIYXQMPFCUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as APSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APSPA is a sulfonamide derivative and has been studied extensively for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body, and its inhibition can lead to a decrease in tumor growth and inflammation. N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and COX-2, leading to a decrease in tumor growth and inflammation. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is its ability to inhibit the activity of carbonic anhydrase and COX-2, making it a potential candidate for the treatment of cancer and inflammation. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe candidate for further study. However, one limitation of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of more soluble forms of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may improve its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate to form N-(4-sulfamoylphenyl)-2-bromoacetamide. This intermediate is then reacted with propyl 6-oxo-1,6-dihydropyrimidine-2-carboxylate to form the final product, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been optimized to improve yield and purity, making it a viable candidate for further study.

Scientific Research Applications

N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro, making it a potential candidate for the treatment of various diseases. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the progression of certain cancers. These findings suggest that N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-3-4-14-9-17(24)21(11-18-14)10-16(23)19-13-5-7-15(8-6-13)27(25,26)20-12(2)22/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIYXQMPFCUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.